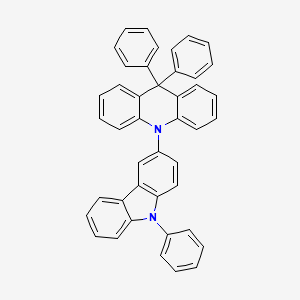
9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the carbazole moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or carbazole groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenyl or carbazole rings.
科学研究应用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology and Medicine
Anticancer Agents: Acridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors and stability.
Material Science: Incorporated into polymers and other materials to enhance their electronic properties.
作用机制
The mechanism of action of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” depends on its application:
In biological systems: It may intercalate with DNA, disrupting replication and transcription processes.
In organic electronics: It functions by facilitating charge transport and light emission through its conjugated system.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Carbazole Derivatives: Compounds like 9-ethylcarbazole, which are used in similar applications in organic electronics and photochemistry.
Uniqueness
“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is unique due to its specific structural combination of acridine and carbazole moieties, which may impart distinct electronic and photophysical properties compared to other acridine or carbazole derivatives.
属性
分子式 |
C43H30N2 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC 名称 |
9,9-diphenyl-10-(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C43H30N2/c1-4-16-31(17-5-1)43(32-18-6-2-7-19-32)37-23-11-14-26-41(37)45(42-27-15-12-24-38(42)43)34-28-29-40-36(30-34)35-22-10-13-25-39(35)44(40)33-20-8-3-9-21-33/h1-30H |
InChI 键 |
UQOXZKUYTQTRAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















